

What is the chemical structure of Carbetocin acetate?

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Compound of Interest

Compound Name: Carbetocin acetate

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Carbetocin Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin. It is a potent agonist of the oxytocin receptor (OTR) and is primarily used for the prevention of uterine atony and postpartum hemorrhage. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Carbetocin acetate**. It details the signaling pathways activated upon receptor binding and provides an overview of key experimental methodologies used in its characterization.

Chemical Structure and Identity

Carbetocin is a cyclic nonapeptide with a disulfide bridge replaced by a thioether linkage, which contributes to its longer half-life compared to endogenous oxytocin. The acetate salt is the common pharmaceutical form.

- Chemical Name: (S)-1-((3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-((S)-sec-butyl)-15-(4-methoxybenzyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentaazacycloicosane-3-carbonyl)-N-((S)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide acetate[1]

- CAS Number: 1631754-28-3 (acetate salt)[1][2][3][4][5][6]
- Molecular Formula: C47H73N11O14S[1][4][5]
- Molecular Weight: 1048.22 g/mol [1][4][5]

Physicochemical and Pharmacological Properties

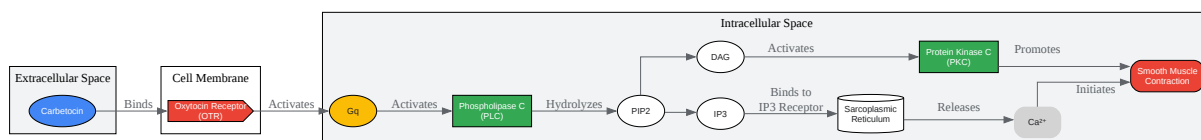
Carbetocin acetate exhibits distinct physicochemical and pharmacological properties that underpin its clinical utility. The following table summarizes key quantitative data.

Property	Value	References
Receptor Binding Affinity (Ki)		
Oxytocin Receptor (OTR)	7.1 nM	[4][5][7][8]
Vasopressin V1a Receptor	7.24 nM (rat)	[9]
Vasopressin V2 Receptor	61.3 nM (rat)	[3][6][9]
Functional Activity		
OTR/Gq Coupling (EC50)	48.8 ± 16.09 nM	[10]
Uterine Contraction (EC50)	48.0 ± 8.20 nM (rat myometrial strips)	[9]
Antagonism of Oxytocin-induced Contraction (pA2)	8.21	[3][6][9]
Pharmacokinetics (Human)		
Half-life (t1/2)	~40 minutes	[11]
Bioavailability (Intramuscular)	~80%	[12]
Onset of Action (Intravenous)	Within 1.2 ± 0.5 minutes	[13]
Duration of Action	Approximately 1 hour	[13]

Mechanism of Action and Signaling Pathway

Carbetocin exerts its effects primarily through selective binding to and activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, Carbetocin selectively activates the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade that leads to the physiological effects of the drug, most notably the contraction of uterine smooth muscle.

A key feature of Carbetocin's action is its functional selectivity. Unlike oxytocin, which can couple to multiple G-proteins and recruit β -arrestins, Carbetocin demonstrates a strong preference for the Gq pathway. Furthermore, Carbetocin induces OTR internalization through a β -arrestin-independent mechanism and does not promote receptor recycling back to the plasma membrane.^[10] This unique signaling profile may contribute to its prolonged duration of action.



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Caption: Carbetocin Signaling Pathway via Gq Activation.

Experimental Protocols

The characterization of Carbetocin's pharmacological profile involves a variety of in vitro and in vivo experimental techniques. Below are overviews of key methodologies.

Receptor Binding Assays

Objective: To determine the binding affinity (K_i) of Carbetocin for the oxytocin receptor and other related receptors, such as vasopressin receptors.

General Methodology:

- **Membrane Preparation:** Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the receptor of interest (e.g., CHO cells transfected with the human oxytocin receptor).
- **Radioligand Binding:** A radiolabeled ligand with known high affinity for the receptor (e.g., [^3H]-Oxytocin) is incubated with the prepared membranes.
- **Competitive Binding:** The radioligand is co-incubated with increasing concentrations of unlabeled Carbetocin.
- **Separation and Detection:** The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand). The K_i is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

A more advanced technique, Bioluminescence Resonance Energy Transfer (BRET), can also be used to study ligand-receptor interactions in live cells in real-time.[\[10\]](#)

In Vitro Uterine Contraction Assays

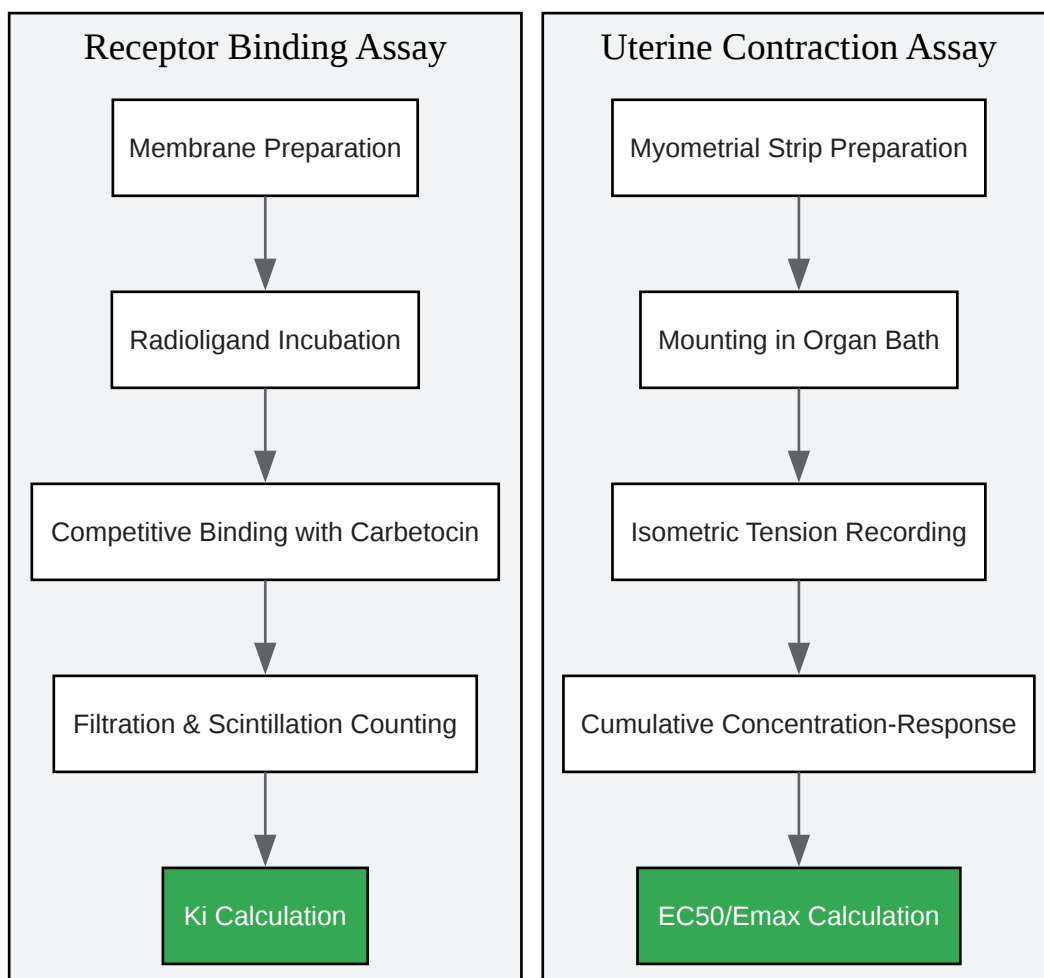
Objective: To assess the functional activity (EC₅₀ and intrinsic activity) of Carbetocin in inducing smooth muscle contraction.

General Methodology:

- **Tissue Preparation:** Strips of myometrium are dissected from the uterus of a suitable animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- **Isometric Tension Recording:** The muscle strips are connected to an isometric force transducer to record changes in tension.

- **Cumulative Concentration-Response Curve:** After an equilibration period, cumulative concentrations of Carbetocin are added to the organ bath, and the resulting contractile responses are recorded.
- **Data Analysis:** The magnitude of the contraction is plotted against the logarithm of the Carbetocin concentration to generate a concentration-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the E_{max} (the maximum response) can be determined.

To assess antagonistic properties, the same procedure is followed, but the tissue is pre-incubated with Carbetocin before generating a concentration-response curve for oxytocin.[9]



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Caption: General Experimental Workflows.

Conclusion

Carbetocin acetate is a well-characterized oxytocin receptor agonist with a distinct pharmacological profile that confers a prolonged duration of action. Its selective activation of the Gq signaling pathway and its unique receptor interaction dynamics are key to its clinical efficacy in preventing postpartum hemorrhage. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of novel oxytocic agents.

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